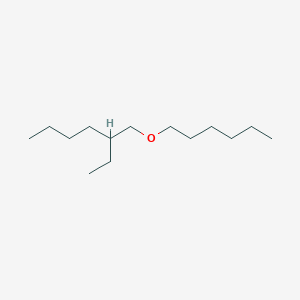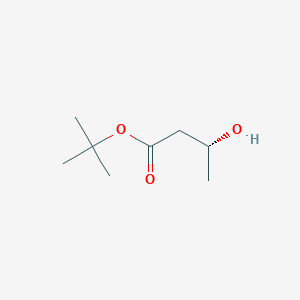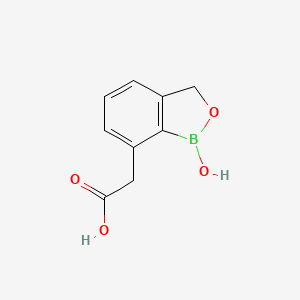
CID 15981157
説明
CID 15981157 is a useful research compound. Its molecular formula is C18H10Cl2N4OS and its molecular weight is 401.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemically Induced Dimerization in Cellular Processes : The technique of chemically induced dimerization (CID) is a valuable tool in biological research, particularly for studying protein function in cells with high precision and spatiotemporal resolution. It has been applied to dissect signal transduction pathways, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
CID and Immunodeficiency and Atopy : A study on combined immunodeficiency (CID) involving a mutation in caspase activation and recruitment domain family member 11 (CARD11) revealed insights into immunodeficiency, asthma, eczema, and allergies. This research underscores the importance of genetic factors in CID and related conditions (Dadi et al., 2017).
CID Systems for Gene Regulation : PROTAC-CID platforms, a development in the field of gene regulation, demonstrate the potential of CID techniques in controlling gene expression and editing. These systems offer a versatile toolbox for biomedical research, allowing for inducible, reversible gene activation in human cells and mice (Ma et al., 2023).
CID in Understanding Cell Biology Problems : CID techniques have resolved numerous issues in cell biology, particularly in understanding the signaling paradox in lipid second messengers and small GTPases. Recent advances in CID provide improved specificity and the ability to manipulate multiple systems orthogonally (DeRose, Miyamoto, & Inoue, 2013).
CID and Water Use Efficiency in Barley : In agricultural research, CID (carbon isotope discrimination) has been used to improve water use efficiency and productivity in barley. This approach involves selecting genotypes with high water use efficiency based on leaf CID variability (Anyia et al., 2007).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization was developed to control peroxisome transport and mitotic checkpoint signaling in living cells, demonstrating the power of CID in providing spatiotemporal control over biological processes (Aonbangkhen et al., 2018).
Methodological Challenges in Developmental Research : CID was evaluated as part of a study on developmental research, indicating the importance of aligning research goals with research designs to optimize outcomes (Hamaker, Mulder, & van IJzendoorn, 2020).
Bivalent FKBP12 Ligands for Protein Dimerization : The synthesis and activity of chemical inducers of dimerization (CIDs) targeting FKBP12-containing fusion proteins have broad applications in studying protein-protein interactions and potential medical applications (Keenan et al., 1998).
特性
IUPAC Name |
(5Z)-2-(2,6-dichloroanilino)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNRXFBYZVRIB-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(14-Oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)propanenitrile](/img/structure/B8073017.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B8073024.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-2-pyrimidinamine](/img/structure/B8073032.png)
![10-methyl-7-(4-methylphenyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-one](/img/structure/B8073036.png)
![8-imino-7-(4-methylphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-ylamine](/img/structure/B8073043.png)
methanol](/img/structure/B8073046.png)

![4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide](/img/structure/B8073066.png)
![[4-Cyano-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8073095.png)



![{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B8073120.png)